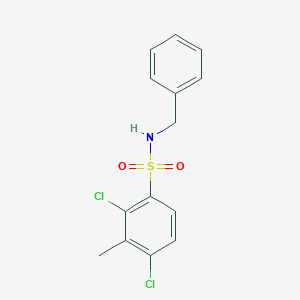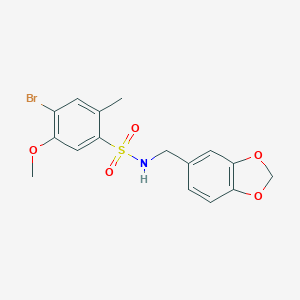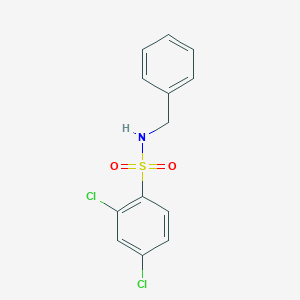![molecular formula C13H18N4O2S B261674 N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide, also known as DMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMS is a sulfonamide derivative that has been extensively studied for its biological and chemical properties.
Wirkmechanismus
The mechanism of action of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH in various tissues. N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This results in a decrease in the pH of the affected tissues, which can have a range of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide are complex and depend on the specific tissue or cell type being affected. N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been shown to have antimicrobial effects against a range of bacterial and fungal pathogens. The compound has also been shown to have antitumor effects, with studies suggesting that N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide can induce apoptosis in cancer cells. In addition, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been shown to have anti-inflammatory effects, with studies suggesting that the compound can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide for lab experiments is its high yield and purity. The compound can be easily synthesized and purified, making it an ideal candidate for use in a range of experiments. In addition, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been extensively studied, and its properties are well-characterized, making it a useful tool for researchers. However, one of the limitations of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide is its potential toxicity, which can vary depending on the specific tissue or cell type being affected. Careful consideration must be given to the concentration of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide used in experiments, and appropriate safety measures should be taken.
Zukünftige Richtungen
There are several areas of future research that could be explored with regards to N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide. One area of interest is the development of new compounds based on N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide that have improved therapeutic properties. Another area of interest is the investigation of the potential use of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide as a diagnostic tool for cancer detection. In addition, further studies are needed to fully understand the biochemical and physiological effects of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide and to identify potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3,5-dimethyl-1H-1,2,4-triazole and ethylenediamine. The reaction is carried out in a solvent such as dichloromethane, and the product is purified using column chromatography. The yield of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide is typically high, and the compound can be obtained in a pure form.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. The compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has also been studied for its potential use as a diagnostic tool for cancer detection. In addition, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide has been used as a building block for the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
Produktname |
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide |
|---|---|
Molekularformel |
C13H18N4O2S |
Molekulargewicht |
294.38 g/mol |
IUPAC-Name |
N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H18N4O2S/c1-10-4-6-13(7-5-10)20(18,19)14-8-9-17-12(3)15-11(2)16-17/h4-7,14H,8-9H2,1-3H3 |
InChI-Schlüssel |
DRJNOGJDMKHOLW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=NC(=N2)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=NC(=N2)C)C |
Löslichkeit |
27.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
![2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)

![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(4-chloro-3-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B261645.png)

![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)